molecular formula C13H24N4O9 B611376 Tilarginine citrate CAS No. 209913-88-2

Tilarginine citrate

Cat. No.: B611376
CAS No.: 209913-88-2
M. Wt: 380.35 g/mol
InChI Key: YKWLPIRSUICUFT-JEDNCBNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-NMMA (citrate) can be synthesized through the methylation of L-arginine. The process involves the reaction of L-arginine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield L-NMMA. The resulting L-NMMA is then reacted with citric acid to form the citrate salt .

Industrial Production Methods

Industrial production of L-NMMA (citrate) typically involves large-scale synthesis using the same basic principles as laboratory synthesis but optimized for higher yields and purity. This includes precise control of reaction conditions such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

L-NMMA (citrate) primarily undergoes inhibition reactions with nitric oxide synthase. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

The inhibition of nitric oxide synthase by L-NMMA (citrate) occurs under physiological conditions, typically at body temperature and neutral pH. The compound binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide .

Major Products Formed

The primary product of the reaction between L-NMMA (citrate) and nitric oxide synthase is the inhibited enzyme complex. No significant by-products are formed in this reaction .

Mechanism of Action

L-NMMA (citrate) exerts its effects by competitively inhibiting nitric oxide synthase. It binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition reduces the production of nitric oxide, which in turn affects various physiological processes such as vasodilation and immune response .

Properties

CAS No.

209913-88-2

Molecular Formula

C13H24N4O9

Molecular Weight

380.35 g/mol

IUPAC Name

(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C7H16N4O2.C6H8O7/c1-10-7(9)11-4-2-3-5(8)6(12)13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t5-;/m0./s1

InChI Key

YKWLPIRSUICUFT-JEDNCBNOSA-N

Isomeric SMILES

CN=C(N)NCCC[C@@H](C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

SMILES

CN=C(N)NCCCC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CN=C(N)NCCCC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tilarginine citrate;  L-Ng-monomethyl arginine citrate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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